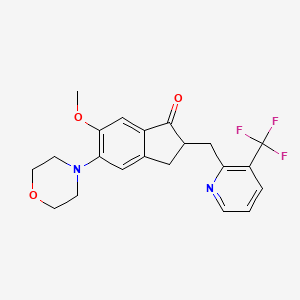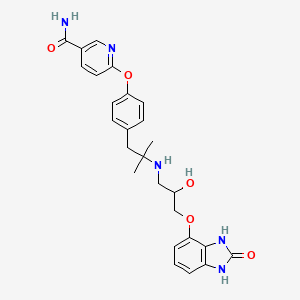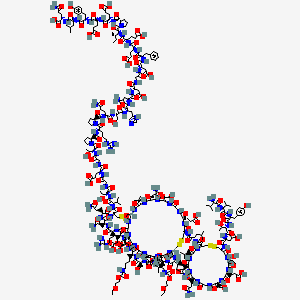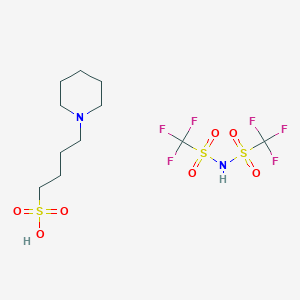
6-methoxy-5-morpholino-2-((3-(trifluoromethyl)pyridin-2-yl)methyl)-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARN-6039 is a small molecule drug developed by Arrien Pharmaceuticals LLC. It is an inverse agonist of the retinoic acid-related orphan receptor gamma-t (RORγt), which is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17) . ARN-6039 has shown potential in treating autoimmune diseases, including multiple sclerosis and psoriasis .
Preparation Methods
The synthesis of ARN-6039 involves several steps, including the preparation of dihydroindenone derivatives. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure . Industrial production methods for ARN-6039 have not been extensively detailed in publicly available sources, but it is likely that the process involves optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
ARN-6039 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: ARN-6039 is used as a tool compound to study the role of RORγt in chemical reactions and pathways.
Biology: ARN-6039 is used to investigate the differentiation and function of Th17 cells and the production of IL-17.
Mechanism of Action
ARN-6039 exerts its effects by inhibiting the activity of RORγt, a transcription factor that regulates the differentiation of Th17 cells and the production of IL-17 . By binding to RORγt, ARN-6039 prevents the activation of this transcription factor, thereby reducing the production of pro-inflammatory cytokines and alleviating the symptoms of autoimmune diseases .
Comparison with Similar Compounds
ARN-6039 is unique in its ability to selectively target RORγt and inhibit its activity. Similar compounds include:
VTP-43742: Another RORγt inverse agonist that has shown promise in clinical trials for treating autoimmune diseases.
GSK2981278A: A compound that targets RORγt and has been studied for its potential in treating autoimmune diseases.
TAK-828: An inverse agonist of RORγt with similar applications in autoimmune disease research.
ABBV-553: A compound that inhibits RORγt and is being explored for its therapeutic potential.
ARN-6039 stands out due to its favorable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C21H21F3N2O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
6-methoxy-5-morpholin-4-yl-2-[[3-(trifluoromethyl)pyridin-2-yl]methyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C21H21F3N2O3/c1-28-19-12-15-13(11-18(19)26-5-7-29-8-6-26)9-14(20(15)27)10-17-16(21(22,23)24)3-2-4-25-17/h2-4,11-12,14H,5-10H2,1H3 |
InChI Key |
CQSDLVKTQRLMJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3=C(C=CC=N3)C(F)(F)F)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] (2S)-2-[[2-[2-[2-[[(2S)-1-[[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]acetyl]amino]propanoate](/img/structure/B10832582.png)
![4-[4-(Hydroxymethyl)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832594.png)
![5-O-[4-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]butyl] 3-O-methyl (4S)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10832601.png)

![2-[2-[3-[2,3-bis[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]-2-[2-[2-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]imino-2-hydroxyethoxy]ethoxy]propoxy]ethoxy]-N-[2-[(10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl)oxy]-2-oxoethyl]ethanimidic acid](/img/structure/B10832608.png)


![4-[4-(Difluoromethoxy)phenyl]-1,3-dihydroimidazole-2-thione](/img/structure/B10832625.png)
![2,5-bis[4-(1H-imidazol-2-yl)phenyl]oxazole](/img/structure/B10832636.png)
![2-Amino-6-[[4-[2-[2-[[4-[(5-amino-5-carboxypentyl)amino]-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B10832650.png)
![N-[6,7-dimethoxy-2-(4-phenylpiperazin-1-yl)quinazolin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B10832655.png)

